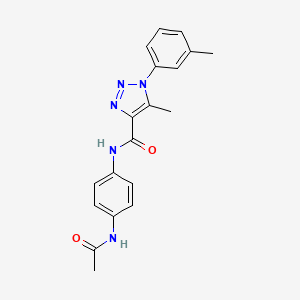

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves coupling the acetylated phenyl group with the triazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the triazole ring or the acetamido group, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, reduced triazole derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide exhibits significant anticancer properties. Studies indicate that compounds with similar triazole structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives of triazoles have shown effectiveness against multiple cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antimicrobial Properties

The compound's structure allows it to interact with microbial targets, leading to potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit enzyme activity, which could be harnessed in developing new antifungal agents. Investigations into related compounds have revealed their efficacy against various bacterial and fungal strains, indicating that this compound may share similar properties .

Biological Studies

Enzyme Inhibition

this compound can serve as a tool compound in biological studies aimed at understanding enzyme interactions. The triazole ring is known to form hydrogen bonds with amino acid residues in active sites, potentially inhibiting enzyme activity. This feature is critical in drug design, particularly for targeting enzymes involved in disease pathways .

Receptor Modulation

The compound may also interact with various receptors, modulating their activity. Such interactions are essential for developing drugs that target specific signaling pathways involved in diseases like cancer and inflammation. Research into similar compounds has shown that receptor modulation can lead to therapeutic effects, making this compound a candidate for further exploration in pharmacology .

Material Science Applications

Novel Material Development

The unique chemical structure of this compound positions it as a potential building block in material science. Its ability to form stable complexes and interact with other materials could lead to the development of novel polymers or composite materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and acetamido group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

- N-(4-acetamidophenyl)-5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring and phenyl groups, which confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development in various scientific fields.

Activité Biologique

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Structure:

The molecular formula of this compound is C25H20N6O3, with a molecular weight of 452.47 g/mol. The structure features a triazole ring, an acetamido group, and multiple aromatic rings which contribute to its biological activity.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 452.47 g/mol |

| LogP | 3.8047 |

| Polar Surface Area | 94.918 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

-

Formation of the Triazole Ring:

- Achieved through a cycloaddition reaction between an azide and an alkyne.

-

Introduction of Functional Groups:

- Subsequent steps involve the introduction of acetamido and methyl groups via substitution reactions.

-

Final Carboxamide Formation:

- The triazole intermediate is reacted with appropriate carboxylic acid derivatives to yield the final product.

Biological Activity

Research indicates that compounds within the triazole class exhibit a range of biological activities, including:

Anticancer Activity:

- Studies have shown that this compound can inhibit cancer cell proliferation. Specifically, it has demonstrated significant activity against breast cancer cells (MDA-MB-231), enhancing apoptosis through caspase activation at concentrations as low as 1 μM .

Mechanism of Action:

- The compound may exert its effects by interacting with specific molecular targets, inhibiting enzyme activity or modulating receptor signaling pathways. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .

Antimicrobial Properties:

Case Studies and Research Findings

A selection of case studies highlights the biological activity of similar compounds within the triazole family:

- Microtubule Destabilization:

- Apoptosis Induction:

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVYRZGMLZNZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.